4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone was carried out by adding anhydrous aluminum chloride in dry nitrobenzene to 2-methylphenyl-4-methylbenzoate dissolved in nitrobenzene . The mixture was then refluxed with stirring for 30 minutes . After cooling, the solution was decomposed by acidulated ice-cold water . The nitrobenzene was removed by steam distillation . The residual solid was crushed into a powder, extracted with 10% sodium hydroxide . The basic aqueous solution was neutralized with 10% hydrochloric acid . The product was extracted into ether and the ether layer was washed well with a saturated sodium chloride solution . Evaporation of the ether after drying over anhydrous sodium sulfate, followed by recrystallization from alcohol gave the title compound in 85% yield .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray crystallography . For example, (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone crystallizes in the monoclinic crystal class in the space group P21/n . The structure exhibits intermolecular hydrogen bonds of the type O–H·O .Safety and Hazards
The safety data sheet for a similar compound, 2-(4-Hydroxyphenyl)ethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
The future directions for the study of “4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one” and similar compounds could involve further exploration of their synthesis, structure, and potential applications in medicinal chemistry, given their recognized roles as chemotherapeutic agents . Further studies could also explore their physical and chemical properties, safety and hazards, and potential uses in various industries.
Properties
IUPAC Name |
4-hydroxy-3-(4-methylphenyl)-1H-1,8-naphthyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-4-6-10(7-5-9)12-13(18)11-3-2-8-16-14(11)17-15(12)19/h2-8H,1H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOZGPOYMJJWEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(NC2=O)N=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716383 | |
Record name | 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67862-30-0 | |
Record name | 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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